REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].O[CH2:13][CH:14]([CH2:16]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.OS(O)(=O)=O.O>>[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]2[C:6]([CH:13]=[CH:14][CH:16]=[N:5]2)=[CH:7][CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
3-nitrobenzensulfonic acid sodium salt
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |